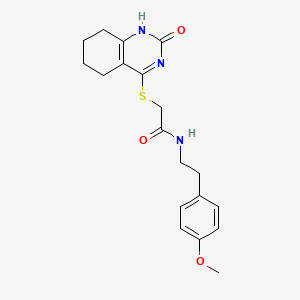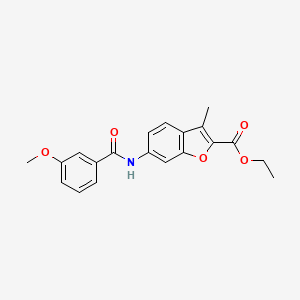
2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound known for its diverse chemical properties and wide range of applications. This compound features a cinnoline-based structure, augmented by functional groups that bestow unique reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide generally involves multiple steps:
Formation of 6-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline: This step typically begins with a cyclization reaction of suitable precursors under acidic or basic conditions.
Acetylation: Introducing the acetamide moiety to the cinnoline core, usually through an acetylation reaction.
Each step requires careful control of temperature, solvents, and reaction times to achieve high yield and purity.
Industrial Production Methods
For large-scale industrial production, optimization of these reactions is crucial. Processes often involve the use of continuous flow reactors to maintain consistent reaction conditions, improve efficiency, and reduce waste. Solvent recovery and recycling are also key to making the process more sustainable.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 6-methyl group, yielding various oxidized derivatives.
Reduction: The cinnoline core allows for selective reduction reactions, producing dihydro or tetrahydro derivatives.
Substitution: The trifluoromethyl group can engage in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Reactions often employ strong nucleophiles or electrophiles depending on the desired substitution pattern.
Major Products
科学的研究の応用
2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide finds applications across various fields:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Its unique structure makes it a candidate for probing biological pathways and molecular interactions.
Industry: Used in the synthesis of specialty chemicals and as a catalyst in certain reactions.
作用機序
Molecular Targets and Pathways
The compound's effects are mediated through its interaction with specific molecular targets, such as enzymes or receptors. Its acetamide and trifluoromethyl groups play critical roles in binding to these targets, modulating their activity and influencing biological pathways.
類似化合物との比較
Similar Compounds
2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide
N-(3-(trifluoromethyl)phenyl)acetamide
6-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline
Highlighting Uniqueness
Compared to these similar compounds, 2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide stands out due to its combined structural elements, which enhance its reactivity and biological activity, making it particularly valuable in scientific research and industrial applications.
特性
IUPAC Name |
2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O2/c1-11-5-6-15-12(7-11)8-17(26)24(23-15)10-16(25)22-14-4-2-3-13(9-14)18(19,20)21/h2-4,8-9,11H,5-7,10H2,1H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHXBWCUPUWWTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-cyclopropyl-2-[(2,5-dimethylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2409360.png)
![N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2409361.png)

![6-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2409365.png)
![2-Chloro-N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]acetamide](/img/structure/B2409366.png)






![N-benzhydryl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2409375.png)

![N-(4-methylphenyl)-2-({2-[(2-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide](/img/structure/B2409379.png)
